Cas no 21087-74-1 ((2S)-2-hydroxy-3-butenyl glucosinolate)

(2S)-2-Hydroxy-3-butenyl glucosinolate is a naturally occurring glucosinolate compound found in select Brassica species. It is characterized by its (2S)-configured hydroxy-3-butenyl side chain, which contributes to its distinct biochemical reactivity. This compound serves as a precursor to bioactive hydrolysis products, such as isothiocyanates, which are of interest in plant defense mechanisms and potential human health applications. Its structural specificity enables precise enzymatic cleavage by myrosinase, yielding metabolites with studied biological activities. Analytical methods, including HPLC-MS, are commonly employed for its identification and quantification. The compound’s stability and purity make it suitable for research in phytochemistry, enzymology, and metabolic studies. Its role in plant-pathogen interactions further underscores its relevance in agricultural and biochemical research.
(2S)-2-hydroxy-3-butenyl glucosinolate structure
21087-74-1 structure
Product Name:(2S)-2-hydroxy-3-butenyl glucosinolate
CAS No:21087-74-1
MF:C11H18KNO10S2
MW:427.489622592926
CID:2020874
PubChem ID:71533552
Update Time:2025-06-10

(2S)-2-hydroxy-3-butenyl glucosinolate Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-hydroxy-3-butenyl glucosinolate
    • epiprogoitrin
    • Progoitrin
    • EPIPROGOITRIN POTASSIUM SALT
    • Epiprogoitrin, potassium salt
    • 21087-74-1
    • MFCD32068065
    • potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
    • potassium ((S)-3-hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino sulfate
    • 1ST157690K
    • Potassium 1-S-[(1E)-3-hydroxy-N-(sulfonatooxy)-4-pentenimidoyl]-1-thio-beta-D-glucopyranose
    • Potassium 1-S-((1E)-3-hydroxy-N-(sulfonatooxy)-4-pentenimidoyl)-1-thio-beta-D-glucopyranose
    • 112-018-7
    • Inchi: 1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1
    • InChI Key: GAYXFCKWHSTEIK-ILJMICIPSA-M
    • SMILES: [K+].S(/C(/C[C@@H](C=C)O)=N\OS(=O)(=O)[O-])[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 427.00091960g/mol
  • Monoisotopic Mass: 427.00091960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 554
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 223Ų

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(2S)-2-hydroxy-3-butenyl glucosinolate Suppliers

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(CAS:21087-74-1)(2S)-2-hydroxy-3-butenyl glucosinolate
Order Number:A1230534
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:25
Price ($):245
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Additional information on (2S)-2-hydroxy-3-butenyl glucosinolate

Compound Introduction: (2S)-2-hydroxy-3-butenyl glucosinolate (CAS No. 21087-74-1)

CAS No. 21087-74-1 refers to a specific organic compound classified under the category of glucosinolates, which are naturally occurring sulfur-containing compounds found in various plants, particularly in the Brassicaceae family. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties. The compound (2S)-2-hydroxy-3-butenyl glucosinolate, in particular, has garnered significant attention in recent years due to its unique structural features and promising applications in pharmaceutical and nutraceutical industries.

Glucosinolates are synthesized in plants through enzymatic pathways involving amino acids such as methionine and tryptophan. The structure of (2S)-2-hydroxy-3-butenyl glucosinolate consists of a glucose moiety linked to a thioether bond, with a side chain containing a (2S)-configuration at the 2-position of the butenyl group. This specific stereochemistry is crucial for its biological activity and interaction with biological targets.

Recent research has highlighted the potential of (2S)-2-hydroxy-3-butenyl glucosinolate as a bioactive compound with therapeutic implications. Studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. Additionally, its antioxidant properties have been attributed to its capacity to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

The pharmacological relevance of (2S)-2-hydroxy-3-butenyl glucosinolate has been further explored in preclinical studies. These investigations have revealed its potential role in preventing cellular damage induced by reactive oxygen species (ROS), thereby protecting against oxidative damage in tissues and organs. Furthermore, its interaction with cellular receptors and enzymes suggests possible applications in managing conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders.

In the context of drug development, (2S)-2-hydroxy-3-butenyl glucosinolate represents a promising candidate for further investigation. Its natural origin and biodegradability make it an attractive option for developing sustainable pharmaceuticals. Researchers are exploring synthetic methodologies to optimize the production of this compound while maintaining its stereochemical integrity, ensuring maximal efficacy.

The safety profile of (2S)-2-hydroxy-3-butenyl glucosinolate has also been assessed through toxicological studies. Preliminary findings indicate that it exhibits low toxicity at therapeutic doses, suggesting its potential for safe human consumption. This aspect is particularly important for its development as a nutraceutical supplement or an active ingredient in functional foods.

Industrial applications of (2S)-2-hydroxy-3-butenyl glucosinolate are being explored in various sectors beyond pharmaceuticals. For instance, its antimicrobial properties have been investigated for potential use in food preservation and agricultural applications. Additionally, its role as a natural pesticide has been considered due to its ability to deter pests without harmful environmental impacts.

The future direction of research on (2S)-2-hydroxy-3-butenyl glucosinolate includes elucidating its mechanisms of action at the molecular level. Advanced techniques such as crystallography and spectroscopy are being employed to understand how this compound interacts with biological targets. Such insights will facilitate the design of derivative compounds with enhanced bioactivity and selectivity.

Collaborative efforts between academia and industry are essential for advancing the clinical translation of findings related to (2S)-2-hydroxy-3-butenyl glucosinolate. By fostering partnerships between researchers and pharmaceutical companies, it is possible to accelerate the development pipeline from bench to market. This approach will ensure that the therapeutic potential of this compound is realized in a timely manner.

In conclusion, (2S)-2-hydroxy-3-butenyl glucosinolate (CAS No. 21087-74-1) is a bioactive compound with significant potential in healthcare and industrial applications. Its unique structural features, coupled with promising preclinical data, make it an attractive candidate for further research and development. As scientific understanding continues to evolve, it is anticipated that this compound will play an increasingly important role in addressing various health challenges worldwide.

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Amadis Chemical Company Limited
(CAS:21087-74-1)(2S)-2-hydroxy-3-butenyl glucosinolate
A1230534
Purity:99%
Quantity:10mg
Price ($):245
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